ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate
Description
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate is a substituted acrylate derivative characterized by a cyano group at the α-position, a 2-methoxyphenyl substituent at the β-position, and an ethyl ester moiety. The (2Z) configuration denotes the cis geometry of the double bond between the cyano and methoxyphenyl groups. This compound serves as a key intermediate in organic synthesis, particularly for bioactive molecules, due to its electron-withdrawing cyano group and aromatic substitution patterns . Its crystal structure, reactivity, and physicochemical properties are influenced by the methoxy group's electronic and steric effects, which differentiate it from analogs with substituents at other positions (e.g., 4-methoxy or 4-chloro) .
Structure
3D Structure
Properties
CAS No. |
7443-24-5 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-6-4-5-7-12(10)16-2/h4-8H,3H2,1-2H3/b11-8+ |
InChI Key |
LXZSBCQFZFCBFP-DHZHZOJOSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OC)C#N |
Other CAS No. |
7443-24-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Table 1: Catalytic Systems for Z-Isomer Synthesis
Observations :
- Piperidine in ethanol at reflux provides moderate yields but high Z-selectivity due to enhanced steric guidance from the ortho-methoxy group.
- Ammonium acetate (NH$$_4$$OAc) in DMF at 80°C accelerates dehydration, improving yield and selectivity.
- CaCl$$2$$/Et$$3$$N systems at room temperature favor kinetic control, but Z-selectivity drops due to reduced steric discrimination.
Steric and Electronic Effects on Isomer Formation
The ortho-methoxy group imposes significant steric constraints that favor the Z-isomer. Comparative studies with para- and meta-substituted analogs reveal:
Table 2: Substituent Effects on Z/E Ratios
| Substituent Position | Z/E Ratio | Yield (%) | Notes |
|---|---|---|---|
| 2-Methoxy (ortho) | 85:15 | 65 | Steric hindrance favors Z |
| 4-Methoxy (para) | 10:90 | 78 | E-dominated via resonance |
| 3-Methoxy (meta) | 30:70 | 70 | Mixed electronic/steric effects |
Structural insights :
- X-ray crystallography of the Z-isomer confirms a syn-periplanar arrangement (C=C torsion angle: 3.2°), stabilized by intramolecular H-bonding between the methoxy oxygen and cyano group.
- The ortho-methoxy group disrupts conjugation between the phenyl ring and enone system, reducing thermodynamic stabilization of the E-isomer.
Industrial-Scale Synthesis Approaches
Scalable production employs continuous flow reactors to enhance reproducibility and reduce energy input:
Table 3: Industrial Protocol Parameters
| Parameter | Value | Impact on Synthesis |
|---|---|---|
| Reactor type | Microfluidic | Improved heat/mass transfer |
| Residence time | 10 min | Prevents over-dehydration |
| Catalyst loading | 5 mol% piperidine | Cost-effective, high turnover |
| Solvent | Ethanol/H$$_2$$O (9:1) | Facilitates facile isolation |
Advantages :
- Microfluidic systems achieve 92% conversion with Z/E > 95:5, surpassing batch reactor performance.
- Aqueous ethanol minimizes waste and simplifies product extraction via pH-controlled crystallization.
Comparative Analysis with E-Isomer Synthesis
While most Knoevenagel reactions favor the E-isomer, the Z-isomer’s preparation requires tailored conditions:
Table 4: E vs. Z Isomer Synthesis Conditions
| Factor | E-Isomer Preference | Z-Isomer Strategy |
|---|---|---|
| Catalyst | Strong bases (e.g., KOH) | Weak bases (e.g., piperidine) |
| Solvent polarity | Polar aprotic (DMF, DMSO) | Protic (ethanol) |
| Temperature | High (80–100°C) | Moderate (reflux) |
| Substituents | Para-electron donors | Ortho-steric bulk |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and polymer materials due to its reactive cyano and ester groups.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can lead to the formation of active intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Position Effects Ethyl (2Z)-2-cyano-3-(4-chlorophenyl)prop-2-enoate ():
- The 4-chloro substituent introduces stronger electron-withdrawing effects compared to 2-methoxy, leading to reduced electron density at the double bond.
- Crystallizes in the orthorhombic space group Pbca with lattice constants a = 7.5740(15) Å, b = 11.337(2) Å, c = 30.424(5) Å. The chloro group’s planarity with the phenyl ring contrasts with the 2-methoxy analog’s out-of-plane orientation . Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate ():
- The 4-methoxy group exerts resonance-donating effects, increasing electron density at the β-carbon. The (2E) configuration (trans double bond) results in a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), differing from the (2Z) isomer’s steric interactions .
Heterocyclic Derivatives Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate ():
- The pyrazole ring introduces intramolecular hydrogen bonds (C–H⋯O) and planar dihedral angles (e.g., 54.43° between pyrazole and phenyl rings). These interactions stabilize the crystal lattice, contrasting with the 2-methoxyphenyl analog’s reliance on weaker van der Waals forces . Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate ():
- The sulfonamide and formyl groups enhance hydrogen-bonding networks (C–H⋯O and C–H⋯N), leading to a higher melting point (~150°C) compared to the 2-methoxy analog (131–133°C) .
Physicochemical Properties
| Compound | Substituent | Molecular Weight | Melting Point (°C) | logP | Crystal System/Space Group |
|---|---|---|---|---|---|
| Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate | 2-methoxy | 261.27 | 131–133 | 3.279 | Not reported |
| Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate | 4-chloro, methoxyamino | 308.74 | Not reported | ~2.8* | Orthorhombic (Pbca) |
| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | 4-methoxy | 247.25 | Not reported | ~2.5* | Monoclinic (P2₁/c) |
| Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate | 4-difluoromethoxy | 294.25 | Not reported | ~2.1* | Triclinic (P-1) |
Notes:
- logP values estimated based on substituent contributions.
- Crystallographic data from single-crystal X-ray analyses .
Thermodynamic and Spectroscopic Data
- Thermodynamics: Derivatives like ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate exhibit heat capacities of 78–370 J·mol⁻¹·K⁻¹ in the solid phase, with entropy contributions dominated by rotational freedom of the ester group .
- NMR Shifts : The 2-methoxy group in the target compound deshields adjacent protons (δ ~7.8 ppm for H-6 in ¹H NMR), whereas 4-substituted analogs show upfield shifts due to reduced anisotropic effects .
Biological Activity
Ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses various research findings and applications.
Chemical Structure and Properties
This compound features a cyano group and a methoxy-substituted phenyl group, which are crucial for its reactivity and biological effects. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| Functional Groups | Cyano, Methoxy, Ester |
| Solubility | Soluble in organic solvents; limited solubility in water |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often inhibit the growth of bacteria and fungi. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) and inhibit cell migration in cancer cells. The presence of the cyano group is believed to play a role in these activities by interacting with specific molecular targets involved in cancer progression.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Nucleophilic Addition Reactions : The cyano group can participate in nucleophilic addition reactions, leading to the formation of active intermediates.
- Hydrolysis and Transesterification : The ester group can undergo hydrolysis or transesterification, contributing to the compound's reactivity in biological systems.
- Hydrogen Bonding and π-π Stacking : The methoxy group may facilitate hydrogen bonding or π-π stacking interactions with target macromolecules such as proteins or nucleic acids, modulating their activity.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.
Study 2: Anticancer Activity in Cell Lines
In vitro testing on prostate cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate, and how can reaction conditions be optimized for higher Z-isomer selectivity?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 2-methoxybenzaldehyde and ethyl cyanoacetate. Key factors for Z-selectivity include:
- Catalyst choice : Use of piperidine or ammonium acetate in ethanol under reflux (60–80°C).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce stereocontrol. Ethanol or toluene improves Z-isomer yield .
- Temperature control : Lower temperatures (40–50°C) favor kinetic Z-isomer formation, while higher temperatures promote thermodynamic E-isomer .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Z:E Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 60 | 85:15 | 72 | |
| NH₄OAc | Toluene | 80 | 78:22 | 65 |
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves Z/E configuration unambiguously. For example, bond angles at the α,β-unsaturated ester moiety (C=C-O) in the Z-isomer are ~124° .
- NMR spectroscopy : Key differences include:
- ¹H NMR : Z-isomer shows deshielded vinyl protons (δ 7.8–8.2 ppm) due to conjugation with cyano and ester groups .
- ¹³C NMR : The cyano carbon resonates at δ 115–118 ppm, while the carbonyl (ester) appears at δ 165–170 ppm .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) can separate Z/E isomers using hexane:isopropanol (90:10) .
Advanced Research Questions
Q. How does the Z-configuration influence the electronic properties and reactivity of this compound compared to its E-isomer?
- Methodological Answer :
- Electronic effects : The Z-isomer’s planar structure enables conjugation between the cyano group, α,β-unsaturated ester, and methoxyphenyl ring, lowering the LUMO energy (computational DFT studies show ΔLUMO = ~1.2 eV vs. E-isomer) . This enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in Michael additions).
- Reactivity differences :
- Cycloadditions : Z-isomers undergo faster [4+2] Diels-Alder reactions due to better orbital overlap .
- Photostability : Z→E isomerization under UV light (λ = 254 nm) occurs with a quantum yield of 0.15 .
Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptor count to predict bioavailability. For example, derivatives with logP < 3.5 show higher membrane permeability .
- Molecular docking : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The Z-isomer’s cyano group forms a critical H-bond with Arg120 (binding affinity ΔG = −8.2 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess metabolic stability. Methoxy groups increase hepatic clearance via CYP2C9 oxidation .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- Cross-validation : Compare experimental ¹H/¹³C NMR shifts with computed values (GIAO-DFT at B3LYP/6-311+G(d,p)) to identify discrepancies .
- Dynamic effects : NMR may average conformers (e.g., ester rotation), while X-ray captures static structures. Use variable-temperature NMR to detect rotational barriers .
- Cocrystallization : Add chiral resolving agents (e.g., L-proline) to stabilize specific conformers for X-ray analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
